环戊烷-1,1-二羧酸

描述

Cyclopentane-1,1-dicarboxylic acid is an organic compound . It has been used in the preparation of bis (Amino Acid) derivatives as inhibitors of human immunodeficiency virus replication and use for treatment of HIV infection .

Synthesis Analysis

The synthesis of Cyclopentane-1,1-dicarboxylic acid involves several procedures . One successful multi-step synthesis includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .Molecular Structure Analysis

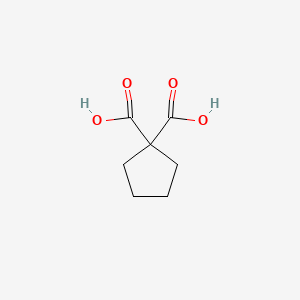

The molecular structure of Cyclopentane-1,1-dicarboxylic acid is represented by the Inchi Code: 1S/C7H10O4/c8-5 (9)7 (6 (10)11)3-1-2-4-7/h1-4H2, (H,8,9) (H,10,11) and the Inchi key is YZFOGXKZTWZVFN-UHFFFAOYSA-N . The molecular weight is 158.15 .Physical And Chemical Properties Analysis

Cyclopentane-1,1-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 158.15 .科学研究应用

医药研究

环戊烷-1,1-二羧酸在医药研究中发挥着重要作用,因为它有潜力作为药物开发的构建块。其结构允许合成各种具有药理活性的分子。 例如,它可以用来创建靶向体内特定酶或受体的 小分子抑制剂 。 此外,其二羧酸性质使其成为前药制剂的候选者,它可以提高治疗剂的溶解度和生物利用度 .

材料科学

在材料科学领域,环戊烷-1,1-二羧酸有助于合成新型聚合物和树脂。 将其掺入聚合物链中可以改变材料的物理性质,例如增加柔韧性或提高热稳定性 。 该化合物也正在研究其在制造可生物降解塑料中的应用,为材料生产提供更可持续的方案 .

化妆品行业

环戊烷-1,1-二羧酸在化妆品行业中作为软化剂和皮肤调理剂合成的中间体得到应用 。它能结合水分并形成稳定的乳液,使其在配制乳霜、乳液和其他护肤品中具有价值。 它也可以作为 pH 调节剂或缓冲剂,以保持化妆品配方所需的酸度 .

化学合成

该化合物广泛用于有机合成,作为各种化学反应的前体。 它在环加成反应中特别有用,这些反应对于构建天然产物和活性药物成分中发现的复杂环状结构至关重要 。 其二羧酸基团也允许进行官能化,使化学家能够将各种官能团引入环戊烷环中 .

分析化学

在分析化学中,环戊烷-1,1-二羧酸可以用作色谱分析和质谱分析中的标准物质或参考物质 。它有助于校准仪器和验证分析方法,确保测量准确可靠。 此外,它可以作为衍生化试剂,以提高分析物的检测和定量 .

生命科学研究

在生命科学研究中,环戊烷-1,1-二羧酸用于研究代谢途径和酶机制 。它可以在酶促测定中充当底物或抑制剂,以探索代谢酶的功能。 此外,它还用于细胞培养研究,以研究细胞摄取机制以及二羧酸对细胞生理的影响 .

安全和危害

The safety data sheet for Cyclopentane-1,1-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

Cyclopentane-1,1-dicarboxylic acid is a type of organic compound

Mode of Action

It’s known that dicarboxylic acids can act as antioxidants . They can terminate radical chain reactions, thereby preventing oxidative stress . This antioxidant action is characterized by the interaction of the dicarboxylic acid with reactive oxygen species (ROS), neutralizing them and preventing further damage .

Biochemical Pathways

Cyclopentane-1,1-dicarboxylic acid may be involved in the fatty acid ω-oxidation pathway, which forms dicarboxylic acids as products . These dicarboxylic acids are metabolized through peroxisomal β-oxidation, representing an alternative pathway . This pathway could potentially limit the toxic effects of fatty acid accumulation .

Pharmacokinetics

Its physicochemical properties such as solubility and molecular weight suggest that it may have good bioavailability . It is soluble in water and organic solvents, which can facilitate its absorption and distribution in the body .

Result of Action

As a potential antioxidant, it may help in reducing oxidative stress and associated cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentane-1,1-dicarboxylic acid. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity . .

属性

IUPAC Name |

cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOGXKZTWZVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901708 | |

| Record name | NoName_846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5802-65-3 | |

| Record name | 5802-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: CPDA serves as a key ligand in the synthesis of platinum(II) complexes, mimicking the structural features of established platinum-based anticancer drugs like carboplatin and oxaliplatin [, ]. These complexes have shown promising in vitro and in vivo activity against various cancer cell lines, including gastric, colon, and lung cancers []. CPDA's role lies in its ability to coordinate with platinum, influencing the complex's overall structure and potentially its interaction with biological targets.

A: CPDA possesses two carboxyl groups attached to the same carbon atom of the cyclopentane ring. This structural feature allows it to act as a bidentate ligand, readily forming complexes with metal ions. For instance, in silver(I) complexes, CPDA bridges silver ions, leading to the formation of coordination polymers with notable silver-silver interactions []. These interactions, significantly shorter than in metallic silver, contribute to the complexes' unique structural properties and potentially influence their biological activity.

A: While specific SAR studies focusing solely on CPDA modifications might be limited in the provided literature, research highlights the importance of the cyclopentane ring and the dicarboxylate functionality for biological activity. For instance, the platinum(II) complex incorporating CPDA (QLNC-801) displayed significant in vitro and in vivo antitumor activity []. This suggests that the overall structure, particularly the presence of the cyclopentane ring and the spatial arrangement of the carboxylate groups, contributes to its interaction with biological targets. Further research exploring systematic modifications of the CPDA scaffold could provide valuable insights into the SAR and guide the development of more potent and selective compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)